molecular formula C7H7BrOS B13522244 3-(5-Bromothiophen-2-yl)prop-2-en-1-ol

3-(5-Bromothiophen-2-yl)prop-2-en-1-ol

Cat. No.: B13522244
M. Wt: 219.10 g/mol
InChI Key: SWGGDSNXSQNOBD-OWOJBTEDSA-N
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Description

3-(5-Bromothiophen-2-yl)prop-2-en-1-ol is an organic compound featuring a brominated thiophene ring attached to a propenol chain. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Claisen-Schmidt condensation due to its efficiency and cost-effectiveness. The reaction is optimized for higher yields and purity, often involving continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: 3-(5-Bromothiophen-2-yl)prop-2-enal or 3-(5-Bromothiophen-2-yl)prop-2-enoic acid.

    Reduction: 3-(5-Bromothiophen-2-yl)propan-1-ol.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Mechanism of Action

The mechanism by which 3-(5-Bromothiophen-2-yl)prop-2-en-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The brominated thiophene ring can engage in π-π interactions and hydrogen bonding, influencing the activity of biological molecules. The propenol chain can undergo further chemical modifications, enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)prop-2-en-1-ol: Similar structure but with a bromophenyl ring instead of a bromothiophene ring.

    3-(5-Chlorothiophen-2-yl)prop-2-en-1-ol: Chlorine substituent instead of bromine.

    3-(5-Methylthiophen-2-yl)prop-2-en-1-ol: Methyl substituent instead of bromine.

Uniqueness

3-(5-Bromothiophen-2-yl)prop-2-en-1-ol is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical modifications. The thiophene ring provides additional stability and electronic properties, making it more versatile in various applications compared to its analogs.

Biological Activity

3-(5-Bromothiophen-2-yl)prop-2-en-1-ol, an organic compound with the molecular formula C7H7BrOS and a molecular weight of 219.1 g/mol, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a bromine atom attached to a thiophene ring, which is known to influence its reactivity and biological interactions. The hydroxyl group in the structure also plays a significant role in its biological activity.

PropertyValue
Molecular FormulaC7H7BrOS
Molecular Weight219.10 g/mol
IUPAC Name1-(5-bromothiophen-2-yl)prop-2-en-1-ol
InChIInChI=1S/C7H7BrOS/c1-2-5(9)6-3-4-7(8)10-6/h2-5,9H,1H2
Canonical SMILESC=CC(C1=CC=C(S1)Br)O

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of the bromine atom allows it to act as an electrophile, facilitating nucleophilic substitution reactions. Additionally, the hydroxyl group can engage in hydrogen bonding, enhancing its reactivity with target molecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity
Studies have shown that compounds containing thiophene moieties possess antimicrobial properties. The presence of the bromine atom in this compound may enhance these properties, making it a candidate for further investigation as an antimicrobial agent .

Anticancer Properties
Thiophene derivatives have been explored for their anticancer potential. Research has indicated that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific mechanisms by which this compound exerts anticancer effects require further elucidation through targeted studies.

Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For instance, studies on related thiophene compounds have demonstrated their potential as inhibitors of steroid sulfatase, an enzyme linked to estrogen-dependent cancers .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

  • Antimicrobial Studies : A study evaluating various thiophene derivatives found that those with bromine substitutions showed enhanced antibacterial activity against Gram-positive bacteria .
  • Anticancer Research : In vitro studies demonstrated that compounds similar to this compound inhibited the growth of MCF-7 breast cancer cells, suggesting potential as a therapeutic agent .
  • Enzyme Inhibition : Kinetic studies on related compounds revealed effective inhibition of steroid sulfatase, with IC50 values indicating strong inhibitory potential .

Properties

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

IUPAC Name

(E)-3-(5-bromothiophen-2-yl)prop-2-en-1-ol

InChI

InChI=1S/C7H7BrOS/c8-7-4-3-6(10-7)2-1-5-9/h1-4,9H,5H2/b2-1+

InChI Key

SWGGDSNXSQNOBD-OWOJBTEDSA-N

Isomeric SMILES

C1=C(SC(=C1)Br)/C=C/CO

Canonical SMILES

C1=C(SC(=C1)Br)C=CCO

Origin of Product

United States

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